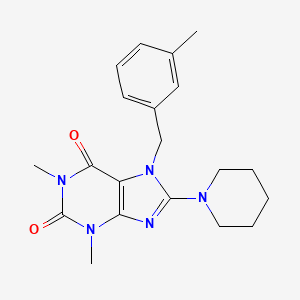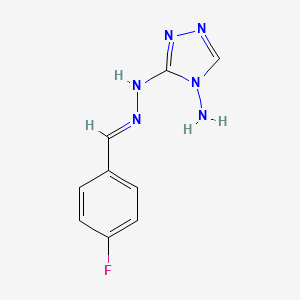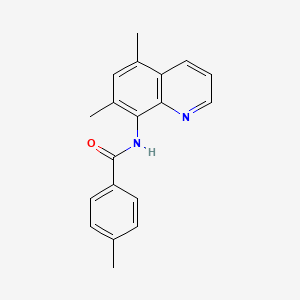![molecular formula C21H27N3O B5876788 1-[4-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]phenyl]ethanone CAS No. 415721-84-5](/img/structure/B5876788.png)
1-[4-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]phenyl]ethanone
Overview
Description
1-[4-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a piperazine ring, and a phenyl group. Its molecular formula is C20H26N2O, and it has a molecular weight of 310.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with piperazine in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then reacted with 4-bromoacetophenone under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure optimal yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[4-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
1-[4-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]phenyl]ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 1-[3-(dimethylamino)phenyl]ethanone
- 2-bromo-1-(4-dimethylamino-phenyl)-ethanone
- 4-(dimethylamino)phenyldiphenylphosphine
Comparison: Compared to these similar compounds, 1-[4-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific structural features, such as the presence of both a piperazine ring and a dimethylamino group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[4-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17(25)19-6-10-21(11-7-19)24-14-12-23(13-15-24)16-18-4-8-20(9-5-18)22(2)3/h4-11H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLRZERTGXODRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153099 | |
| Record name | 1-[4-[4-[[4-(Dimethylamino)phenyl]methyl]-1-piperazinyl]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415721-84-5 | |
| Record name | 1-[4-[4-[[4-(Dimethylamino)phenyl]methyl]-1-piperazinyl]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415721-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[4-[[4-(Dimethylamino)phenyl]methyl]-1-piperazinyl]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-({[(4-methylphenyl)thio]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5876720.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B5876721.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO PHENYL CARBONATE](/img/structure/B5876723.png)

![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2-phenylacetamide](/img/structure/B5876741.png)
![2-methoxy-6-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5876757.png)
![methyl [(5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetate](/img/structure/B5876768.png)
![3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B5876770.png)
![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-phenoxybutanoate](/img/structure/B5876772.png)

![N-[(E)-3-(cyclohexylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5876786.png)
![8-ETHYL-3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE](/img/structure/B5876799.png)
